molecular formula C9H10FNS B15062008 7-Fluoro-5-(methylthio)indoline

7-Fluoro-5-(methylthio)indoline

Cat. No.: B15062008
M. Wt: 183.25 g/mol
InChI Key: XPZRCAIENMAZCE-UHFFFAOYSA-N
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Description

7-Fluoro-5-(methylthio)indoline is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. The addition of a fluorine atom and a methylthio group to the indoline structure enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often involve the use of fluorinating agents such as Selectfluor and thiolating agents like methylthiol chloride under controlled temperature and pressure .

Industrial Production Methods: Industrial production of 7-Fluoro-5-(methylthio)indoline may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-5-(methylthio)indoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include fluorinated indole derivatives with various functional groups, enhancing their biological and chemical properties .

Scientific Research Applications

7-Fluoro-5-(methylthio)indoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-5-(methylthio)indoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, increasing its binding affinity to biological targets. The methylthio group can modulate the compound’s lipophilicity, affecting its cellular uptake and distribution. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 7-Fluoro-5-(methylthio)indoline is unique due to the presence of both the fluorine atom and the methylthio group, which together enhance its chemical stability, reactivity, and biological activity. This combination makes it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C9H10FNS

Molecular Weight

183.25 g/mol

IUPAC Name

7-fluoro-5-methylsulfanyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10FNS/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h4-5,11H,2-3H2,1H3

InChI Key

XPZRCAIENMAZCE-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C(=C1)F)NCC2

Origin of Product

United States

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